molecular formula C32H36N2O4 B12276275 Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate

Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate

Cat. No.: B12276275
M. Wt: 512.6 g/mol
InChI Key: ZTYBPAZMNXQVFV-UHFFFAOYSA-N
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Description

Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate is a complex organic compound with the molecular formula C32H36N2O4 and a molecular weight of 512.65 g/mol . This compound is known for its unique structure, which includes two piperidine rings connected by a phenylene group and esterified with benzyl groups. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate typically involves the esterification of 4,4’-(1,4-phenylene)dipiperidine-1-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active piperidine derivatives, which may interact with enzymes or receptors in biological systems. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 4,4’-(1,3-phenylene)dipiperidine-1-carboxylate
  • Dibenzyl 4,4’-(1,2-phenylene)dipiperidine-1-carboxylate
  • Dibenzyl 4,4’-(1,4-phenylene)diethylcarboxylate

Uniqueness

Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two piperidine rings connected by a phenylene group and esterified with benzyl groups provides a versatile scaffold for various chemical modifications and applications .

Properties

Molecular Formula

C32H36N2O4

Molecular Weight

512.6 g/mol

IUPAC Name

benzyl 4-[4-(1-phenylmethoxycarbonylpiperidin-4-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C32H36N2O4/c35-31(37-23-25-7-3-1-4-8-25)33-19-15-29(16-20-33)27-11-13-28(14-12-27)30-17-21-34(22-18-30)32(36)38-24-26-9-5-2-6-10-26/h1-14,29-30H,15-24H2

InChI Key

ZTYBPAZMNXQVFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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